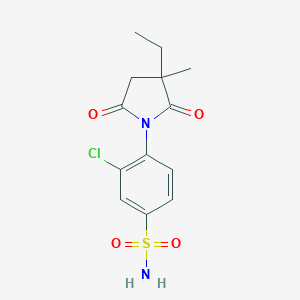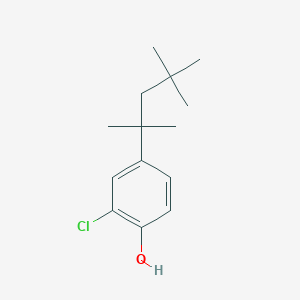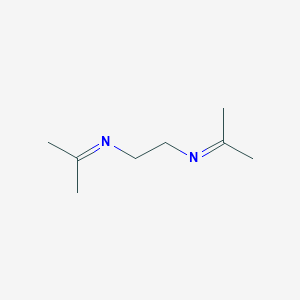
Methylium, triphenyl-, pentachlorostannate(1-)
Vue d'ensemble
Description
The compound Methylium, triphenyl-, pentachlorostannate(1-) is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can help infer some aspects of the compound . For instance, the synthesis and crystal structure of triphenyltin compounds are explored, as well as the behavior of methylated ions in various chemical environments .
Synthesis Analysis
The synthesis of related organotin compounds involves the coordination of tin with organic ligands. In one study, triphenyltin compounds were synthesized with a carboxylate group acting as a bidentate ligand, which suggests a method that could potentially be applied to the synthesis of Methylium, triphenyl-, pentachlorostannate(1-) . The synthesis of methylated tropylium ions through various routes, including the use of phosphorus pentachloride, provides a parallel to the potential synthesis of methylated stannate compounds .
Molecular Structure Analysis
The molecular structure of triphenyltin compounds has been determined by X-ray diffraction analysis, revealing a deformed trigonal bipyramidal geometry around the tin center . This information could be extrapolated to the structure of Methylium, triphenyl-, pentachlorostannate(1-), suggesting that it may also exhibit a complex geometry influenced by its organic and inorganic components.
Chemical Reactions Analysis
The reactivity of methylated ions with nucleophilic anions and their subsequent coordination to form various products is documented . This indicates that Methylium, triphenyl-, pentachlorostannate(1-) could potentially engage in similar reactions, forming coordination complexes with different ligands and exhibiting reactivity that is characteristic of organometallic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Methylium, triphenyl-, pentachlorostannate(1-) are not directly reported, the properties of related compounds can provide some insights. For example, the solubility of organometallic compounds in organic solvents and their potential for hydrolytic decomposition are discussed . The crystal structure and intramolecular coordination bonds of triphenyltin compounds suggest that Methylium, triphenyl-, pentachlorostannate(1-) may also display unique bonding arrangements and physical properties .
Safety And Hazards
“Methylium, triphenyl-, pentachlorostannate(1-)” is considered hazardous. It causes severe skin burns and eye damage. If inhaled, it’s recommended to remove the victim to fresh air and keep at rest. If it comes in contact with skin, it’s advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If it comes in contact with eyes, rinse cautiously with water for several minutes. If swallowed, do not induce vomiting .
Propriétés
IUPAC Name |
diphenylmethylbenzene;pentachlorostannanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.5ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h1-15H;5*1H;/q+1;;;;;;+4/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHTYNWDYRJYIH-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn-](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl5Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884836 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylcarbenium pentachlorostannate | |
CAS RN |
15414-98-9 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15414-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl pentachlorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



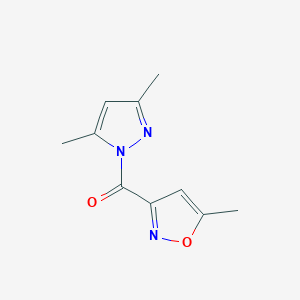
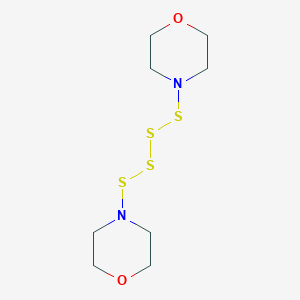
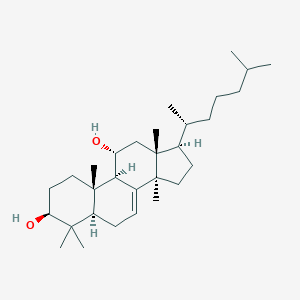

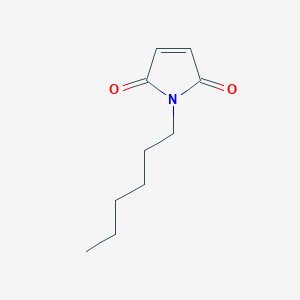
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)


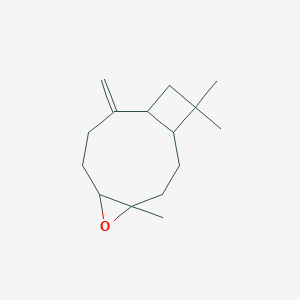
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
